D-Leucine, N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-
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Overview
Description
D-Leucine, N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-: is a complex peptide compound that combines several amino acids, including D-Leucine, L-Tyrosine, Glycine, and L-Phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Leucine, N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., N,N’-diisopropylcarbodiimide) and coupling agents (e.g., hydroxybenzotriazole).
Coupling Reaction: The activated amino acids are coupled to the growing peptide chain on the resin.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage from Resin: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar principles but on a larger scale. Automated peptide synthesizers can be used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tyrosine residue, which can form dityrosine cross-links.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly those with reactive groups like hydroxyl or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various alkylating or acylating agents.
Major Products
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Cleavage of disulfide bonds, if present.
Substitution: Modified peptides with substituted side chains.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a model peptide for studying peptide synthesis, folding, and interactions. It can also serve as a substrate in enzymatic studies.
Biology
In biological research, this compound can be used to study protein-protein interactions, signal transduction pathways, and cellular uptake mechanisms.
Medicine
Industry
In the industrial sector, this compound can be used in the development of biosensors, biocatalysts, and other biotechnological applications.
Mechanism of Action
The mechanism of action of D-Leucine, N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- L-Leucine, N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-
- D-Leucine, N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-tryptophanyl]-
- L-Leucine, N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-
Uniqueness
The uniqueness of D-Leucine, N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]- lies in its specific combination of amino acids and the stereochemistry of the D-Leucine residue. This configuration can result in distinct biological activity and stability compared to its L-Leucine counterpart or other similar peptides.
Properties
CAS No. |
64280-23-5 |
---|---|
Molecular Formula |
C28H37N5O7 |
Molecular Weight |
555.6 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C28H37N5O7/c1-17(2)12-23(28(39)40)33-27(38)22(14-18-6-4-3-5-7-18)32-25(36)16-30-24(35)15-31-26(37)21(29)13-19-8-10-20(34)11-9-19/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,35)(H,31,37)(H,32,36)(H,33,38)(H,39,40)/t21-,22-,23+/m0/s1 |
InChI Key |
URLZCHNOLZSCCA-RJGXRXQPSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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